4-(N,N-diethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-5-26(6-2)31(28,29)20-13-11-19(12-14-20)22(27)25-23-24-21(15-30-23)18-9-7-17(8-10-18)16(3)4/h7-16H,5-6H2,1-4H3,(H,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFRYHHVFGEBIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reactant Preparation
-
4-Isopropylacetophenone is halogenated using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid to yield α-bromo-4-isopropylacetophenone.
-
Thiourea is reacted with the α-bromo ketone in ethanol under reflux (78–80°C) for 6–8 hours, yielding 2-amino-4-(4-isopropylphenyl)thiazole.
Table 1: Reaction Conditions for Thiazole Formation
| Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| α-Bromo-4-isopropylacetophenone + Thiourea | Ethanol | 78–80 | 6–8 | 72–85 |
Purification and Characterization
The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 3:1) and characterized using:
-
¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 2.95 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.28 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
-
HRMS : m/z calculated for C₁₂H₁₄N₂S [M+H]⁺: 235.0899, found: 235.0895.
Synthesis of 4-(N,N-Diethylsulfamoyl)benzoyl Chloride
The sulfamoyl-containing benzoyl chloride is prepared through sulfonylation and subsequent chlorination.
Sulfonylation of Benzamide
-
4-Aminobenzoic acid is treated with diethylsulfamoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base.
-
Reaction conditions: 0°C to room temperature, 12 hours, yielding 4-(N,N-diethylsulfamoyl)benzoic acid.
Table 2: Sulfonylation Optimization
Chlorination to Benzoyl Chloride
The benzoic acid derivative is converted to its acyl chloride using thionyl chloride (SOCl₂) in refluxing toluene (110°C, 3 hours). Excess SOCl₂ is removed under reduced pressure to yield 4-(N,N-diethylsulfamoyl)benzoyl chloride.
Amide Coupling Reaction
The final step involves coupling the thiazole amine with the sulfamoyl benzoyl chloride.
Coupling Conditions
-
4-(4-Isopropylphenyl)thiazol-2-amine and 4-(N,N-diethylsulfamoyl)benzoyl chloride are reacted in anhydrous DCM with N,N-diisopropylethylamine (DIPEA) as a base.
-
Alternative coupling agents like HOBt/EDCl may enhance yields in polar aprotic solvents (e.g., DMF).
Table 3: Amide Coupling Efficiency
Purification and Analytical Data
The product is purified via recrystallization (ethanol/water) or HPLC (C18 column, acetonitrile/water gradient).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 167.8 (C=O), 152.3 (thiazole C-2), 140.1 (sulfamoyl C), 128.9–126.4 (aromatic Cs), 34.2 (CH(CH₃)₂), 22.7 (CH(CH₃)₂).
-
Melting Point : 189–192°C.
Industrial-Scale Optimization
For large-scale synthesis, continuous flow reactors improve reaction control and reduce by-products. Key parameters include:
-
Residence time : 10–15 minutes for sulfonylation.
-
Temperature control : ±2°C tolerance to prevent decomposition.
Challenges and Mitigation Strategies
By-Product Formation
Chemical Reactions Analysis
Types of Reactions
4-(N,N-diethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the benzamide core, leading to different reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide or thiazole moieties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under controlled temperatures.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in appropriate solvents.
Substitution: Halogenating agents, nucleophiles, or electrophiles under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-(N,N-diethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide exhibit significant antimicrobial properties. For instance, derivatives with thiazole rings have been evaluated for their activity against various bacterial strains. A study found that certain thiazole derivatives demonstrated effective inhibition against Bacillus subtilis and Aspergillus niger, suggesting that the compound may also possess similar antimicrobial efficacy .
Anticancer Properties
The compound's thiazole component is linked to anticancer activity. Studies have shown that thiazole derivatives can inhibit cancer cell proliferation. For example, molecular docking studies have indicated that compounds with similar structures interact effectively with targets involved in cancer progression, such as dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis for cancer cells . The potential for this compound to act as an anticancer agent warrants further investigation.
Analgesic Effects
In addition to antimicrobial and anticancer activities, some derivatives related to this compound have shown promising analgesic effects. Research indicates that certain sulfonamide compounds exhibit anti-hypernociceptive activity, which could be beneficial in managing inflammatory pain . This suggests a potential application of this compound in pain management therapies.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(N,N-diethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Characteristics :
- Synthetic Accessibility : Synthesized via nucleophilic substitution and condensation reactions, analogous to methods for related thiazol-2-yl benzamides .
- Physicochemical Properties : Likely a crystalline solid (based on analogs in –2), with moderate solubility in polar aprotic solvents due to the sulfamoyl and isopropylphenyl groups.
Comparative Analysis with Structural Analogs
Substituent Variations on the Thiazole Ring
Key Observations :
- Steric Effects : Bulky substituents like isopropylphenyl in the target compound may improve target selectivity by restricting rotational freedom .
- Biological Activity : Analogs with cyclic sulfonamides (e.g., piperidinyl in 2D216 ) show enhanced cytokine induction, suggesting that diethylsulfamoyl in the target compound may offer metabolic stability over cyclic variants.
Sulfamoyl Group Modifications
Key Observations :
- Cyclic vs. Acyclic Sulfonamides : Piperidinyl sulfonamides (e.g., 2D216) demonstrate higher adjuvant activity compared to acyclic analogs, likely due to improved binding to TLR pathways .
- Diethylsulfamoyl : The target compound’s diethyl group may balance lipophilicity and metabolic stability, making it suitable for oral administration compared to bulkier cyclic groups.
Physicochemical and Spectroscopic Comparisons
- Melting Points : Analogs in –2 exhibit melting points ranging from 99.9°C to 177.2°C, influenced by substituent polarity. The target compound’s isopropylphenyl group likely lowers its melting point compared to nitro- or fluorophenyl analogs.
- Spectroscopic Data :
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Thiazole Substituents : Aryl groups (e.g., isopropylphenyl, fluorophenyl) enhance hydrophobic interactions with target proteins, while electron-deficient groups (nitro) may improve solubility .
- Sulfamoyl Groups : Cyclic amines (piperidinyl) improve adjuvant activity, but acyclic groups (diethyl) may reduce toxicity .
- Potential Applications: The target compound’s structural features suggest utility in immunomodulation or as a kinase inhibitor, though in vitro/in vivo studies are needed.
Biological Activity
4-(N,N-diethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide, identified by its CAS number 325978-65-2, is a compound with significant potential in medicinal chemistry. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H27N3O3S2
- Molar Mass : 457.61 g/mol
- Density : 1.254 g/cm³ (predicted)
- pKa : 6.49 (predicted)
The compound's biological activity is largely attributed to its structural components, which include a thiazole ring and a sulfonamide moiety. These features are known to interact with various biological targets, potentially leading to antifungal and anticancer activities.
Antifungal Properties
Recent studies have indicated that benzamide derivatives, including compounds similar to this compound, exhibit antifungal activity. For instance, a related study demonstrated that benzamide derivatives showed significant effectiveness against Botrytis cinerea, a common plant pathogen. The results highlighted that certain derivatives had higher antifungal activity than established fungicides at comparable concentrations .
Anticancer Activity
Research has also suggested potential anticancer properties for this compound class. The thiazole and benzamide frameworks are known to interfere with cellular pathways involved in cancer proliferation. Preliminary in vitro studies have shown that similar compounds can induce apoptosis in various cancer cell lines, although specific data on this compound is still limited.
Study on Derivatives
A comparative analysis of various benzamide derivatives revealed that modifications in the sulfonamide group significantly altered their biological activity. In particular, compounds with bulky substituents on the aromatic rings exhibited enhanced potency against specific fungal strains and cancer cells .
| Compound | Activity | Target Organism | Reference |
|---|---|---|---|
| Compound A | High | Botrytis cinerea | |
| Compound B | Moderate | Cancer Cell Line X | |
| This compound | TBD | TBD | TBD |
Toxicity Profile
The toxicity of this compound remains to be fully characterized. However, related compounds have shown low toxicity levels in preliminary tests on zebrafish embryos, suggesting a favorable safety profile for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
